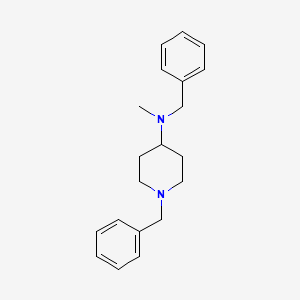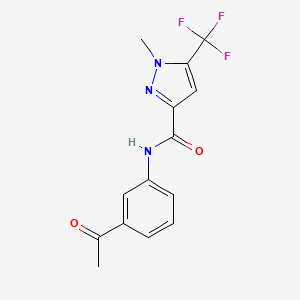![molecular formula C23H17N3O5 B6025195 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6025195.png)
2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as HMN-214, is a small molecule that has been the subject of scientific research due to its potential therapeutic properties. This molecule has been found to possess anti-tumor activity and has been studied extensively in preclinical and clinical trials.
Mechanism of Action
The mechanism of action of 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone involves the inhibition of the heat shock protein 90 (Hsp90) chaperone. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of various client proteins, including many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, which results in the inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its specificity for Hsp90 inhibition. This allows for the selective inhibition of oncogenic proteins that are dependent on Hsp90 for their stability. However, one limitation of using this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone. One direction is the development of more potent and selective Hsp90 inhibitors. Another direction is the evaluation of this compound in combination with other anti-cancer agents to determine if it can enhance their efficacy. Additionally, the use of this compound in combination with immunotherapy may also be an area of future research. Finally, the evaluation of this compound in other diseases, such as neurodegenerative disorders, may also be an avenue for future research.
Conclusion
In conclusion, this compound is a small molecule that has been the subject of scientific research due to its potential therapeutic properties. Its specificity for Hsp90 inhibition and its anti-tumor activity make it a promising candidate for the development of new cancer therapies. While there are limitations to its use, the future directions for the study of this compound are numerous and exciting.
Synthesis Methods
The synthesis of 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid to form 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to yield this compound.
Scientific Research Applications
2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been studied extensively for its anti-tumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, lung, and pancreatic cancer cells. In preclinical studies, this compound has been shown to inhibit tumor growth in animal models of breast and lung cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in cancer patients.
properties
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c1-31-21-14-15(6-12-20(21)27)7-13-22-24-19-5-3-2-4-18(19)23(28)25(22)16-8-10-17(11-9-16)26(29)30/h2-14,27H,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWVJSBKDRWBTD-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B6025127.png)
![methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate](/img/structure/B6025134.png)
![2-(4-fluoro-3-methoxyphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6025138.png)
![8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B6025143.png)

![diisopropyl [(methylamino)methyl]phosphonate](/img/structure/B6025159.png)
![[2-({4-[(4-chlorobenzoyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6025172.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6025192.png)
![4-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B6025196.png)
![methyl 2-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6025200.png)
![N-(4-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6025207.png)

![N-(2-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B6025221.png)